

Application Note: NMR Characterization of Febuxostat Impurity 7

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Compound of Interest

Compound Name: Febuxostat impurity 7

Cat. No.: B602047

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Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout. During the synthesis and storage of active pharmaceutical ingredients (APIs) like febuxostat, various process-related and degradation impurities can arise. The identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies require that impurities present at levels of 0.10% or higher be identified and characterized.

This application note provides a detailed protocol for the characterization of **Febuxostat Impurity 7**, identified as Butyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful analytical technique for the structural elucidation of small molecules, providing unambiguous information about the molecular structure, including connectivity and stereochemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Structures

Figure 1: Chemical Structure of Febuxostat

Caption: Chemical structure of Febuxostat.

Figure 2: Chemical Structure of **Febuxostat Impurity 7**

Caption: Chemical structure of **Febuxostat Impurity 7**.

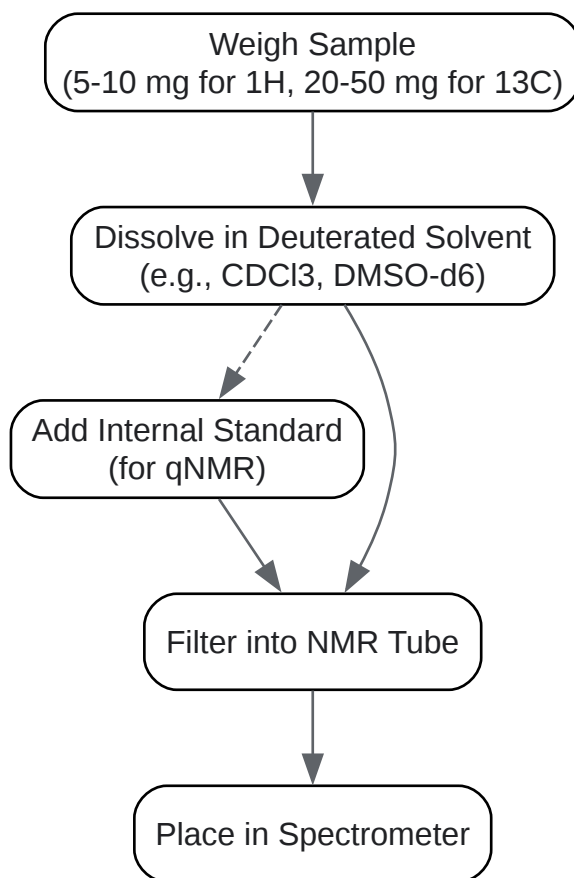
Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

- **Sample Weighing:** Accurately weigh 5-10 mg of the **Febuxostat Impurity 7** reference standard for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the analyte is fully soluble. Common solvents for this type of analysis include Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6). The use of deuterated solvents is necessary for the spectrometer's lock system.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard (for Quantitative NMR):** If quantitative analysis is required, add a known amount of a suitable internal standard that has a signal in a clear region of the spectrum.
- **Filtration:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Sample Volume:** Ensure the final sample height in the NMR tube is between 4-5 cm.

Figure 3: NMR Sample Preparation Workflow



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Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

- Spectrometer: 400 MHz NMR Spectrometer
- Nucleus: ¹H
- Pulse Program: Standard single pulse (zg30)
- Solvent: CDCl₃ or DMSO-d₆

- Temperature: 298 K
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 1-5 s
- Acquisition Time (aq): 3-4 s
- Spectral Width (sw): 16 ppm
- Transmitter Frequency Offset (o1p): Centered on the spectral region of interest

^{13}C NMR Spectroscopy:

- Spectrometer: 400 MHz NMR Spectrometer
- Nucleus: ^{13}C
- Pulse Program: Standard proton-decoupled (zgpg30)
- Solvent: CDCl_3 or DMSO-d_6
- Temperature: 298 K
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay (d1): 2-5 s
- Acquisition Time (aq): 1-2 s
- Spectral Width (sw): 240 ppm
- Transmitter Frequency Offset (o1p): Centered on the spectral region of interest

NMR Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) to the Free Induction Decay (FID) and perform a Fourier transform.

- **Phasing:** Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
- **Baseline Correction:** Apply an automatic or manual baseline correction to obtain a flat baseline.
- **Referencing:** Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C ; DMSO-d_5 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
- **Integration:** Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each resonance.
- **Peak Picking:** Identify and list the chemical shifts of all peaks.

Data Presentation

The following tables summarize the expected NMR data for **Febuxostat Impurity 7** and the known data for Febuxostat for comparison.

Note: The specific ^1H and ^{13}C NMR spectral data for **Febuxostat Impurity 7** (Butyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) was not available in the public domain literature reviewed for this application note. The tables are provided as a template for data presentation.

Table 1: ^1H NMR Data for **Febuxostat Impurity 7** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	J-Coupling (Hz)	Assignment
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Table 2: ^{13}C NMR Data for **Febuxostat Impurity 7** (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
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Table 3: ^1H NMR Data for Febuxostat (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	J-Coupling (Hz)	Assignment
13.38	s	-	COOH
8.25	d	2.3	Ar-H
8.20	dd	2.3, 8.9	Ar-H
7.35	d	9.0	Ar-H
4.00	d	-	OCH ₂ (isobutyl)
2.65	s	-	CH ₃ (thiazole)
2.09	m	-	CH (isobutyl)
1.02	d	-	(CH ₃) ₂ (isobutyl)

Table 4: ¹³C NMR Data for Febuxostat (in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
166.27	COOH
162.92	C (thiazole)
162.12	C (thiazole)
159.62	C-O (aromatic)
133.10	C-H (aromatic)
131.59	C-H (aromatic)
125.41	C (aromatic)
122.94	C (aromatic)
115.46	CN
113.92	C-H (aromatic)
101.61	C-CN (aromatic)
75.19	OCH ₂ (isobutyl)
27.68	CH (isobutyl)
18.80	(CH ₃) ₂ (isobutyl)
17.11	CH ₃ (thiazole)

Conclusion

This application note provides a comprehensive protocol for the NMR characterization of **Febuxostat Impurity 7**. The detailed methodologies for sample preparation, data acquisition, and data processing will enable researchers, scientists, and drug development professionals to effectively identify and structurally elucidate this and other related impurities. While the specific spectral data for Impurity 7 was not publicly available, the provided templates and comparative data for Febuxostat serve as a valuable guide for the characterization process. The use of high-resolution NMR spectroscopy is indispensable for ensuring the purity and safety of pharmaceutical products.

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References

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